

Myrcenyl Acetate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Myrcenyl acetate

Cat. No.: B075538

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An In-depth Examination of **Myrcenyl Acetate**, Focusing on its Physicochemical Properties, Synthesis, and Analytical Methodologies.

This technical guide provides a comprehensive overview of **myrcenyl acetate**, a naturally occurring ester. The information is curated for researchers, scientists, and drug development professionals, with a focus on its chemical identity, properties, synthesis, and analytical characterization.

Core Identifiers

Myrcenyl acetate is chemically known as (2-methyl-6-methylideneoct-7-en-2-yl) acetate.^[1] Its fundamental identifiers are crucial for regulatory and research purposes.

Identifier	Value	Reference(s)
CAS Number	1118-39-4	[2][3]
Molecular Formula	C ₁₂ H ₂₀ O ₂	[2]
Molecular Weight	196.29 g/mol	

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **myrcenyl acetate** is provided below. This data is essential for its handling, formulation, and analysis.

Property	Value	Reference(s)
Appearance	Colorless liquid	[2]
Density	0.902 - 0.913 g/mL at 20°C	[2]
Boiling Point	256.00 to 257.00 °C at 760.00 mm Hg	
Flash Point	82 °C	[2]
Refractive Index	1.4560 - 1.4610 at 20°C	[2]
Solubility	Insoluble in water	[2]
Purity (Assay)	> 95% (GC)	[2]

Synthesis Protocol

A patented method for the preparation of **myrcenyl acetate** involves the reaction of myrcene hydrohalide with a fatty acid salt.[4] The following provides a general overview of the experimental protocol derived from this method.

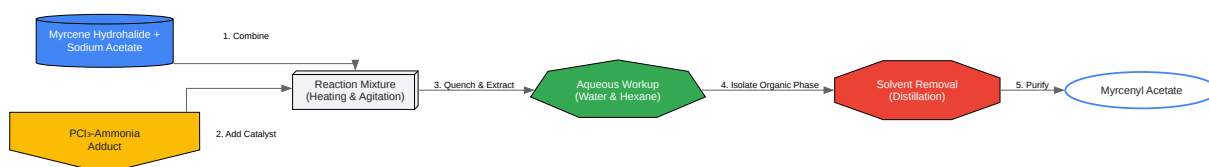
Reaction: The process involves reacting myrcene hydrohalide with an alkali salt of a fatty acid, such as sodium acetate.[4]

Catalyst: An addition compound of one mole of phosphorus trichloride and five moles of ammonia can be used as a catalyst.[4]

Procedure Outline:

- Myrcene hydrohalide is combined with anhydrous sodium acetate.[4]
- The mixture is heated, for instance, to 70-75°C.[4]
- The reaction is agitated for a period of several hours.[4]
- Post-reaction, the salts are dissolved in water.[4]
- The aqueous layer is extracted with a solvent like hexane.[4]

- The organic layers are combined and washed.[4]
- The solvent is removed via distillation under reduced pressure to yield the crude ester product.[4]
- The final product can be analyzed by Vapor Phase Chromatography (V.P.C.).[4]



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*A simplified workflow for the synthesis of **myrcenyl acetate**.*

Analytical Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of acetate esters like **myrcenyl acetate**, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. The following outlines a general protocol that can be adapted for the qualitative and quantitative analysis of **myrcenyl acetate**.

1. Sample Preparation:

- **Standard Preparation:** Prepare a primary stock solution of **myrcenyl acetate** (e.g., 1000 µg/mL) in a suitable solvent such as hexane. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
- **Sample Preparation:** Accurately weigh the sample and dilute it with the chosen solvent to ensure the concentration of **myrcenyl acetate** falls within the calibration range.

2. GC-MS Instrumentation and Conditions (Example):

- Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Injection Mode: Split or splitless, depending on the concentration.
- Inlet Temperature: Typically 250°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes. This program should be optimized based on the specific sample matrix and instrument.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-400.

3. Data Analysis:

- Peak Identification: The **myrcenyl acetate** peak is identified by its retention time and the fragmentation pattern in its mass spectrum, which is then compared to a reference library.
- Quantification: A calibration curve is constructed by plotting the peak area of the **myrcenyl acetate** standards against their known concentrations. The concentration of **myrcenyl acetate** in the sample is then determined using the linear regression equation derived from this curve. A coefficient of determination (R^2) greater than 0.995 is generally considered acceptable for the calibration curve.

Applications and Biological Relevance

Currently, the primary application of **myrcenyl acetate** is in the fragrance and flavor industry, where it is valued for its fresh, citrus, and floral aroma.^{[5][6]} It is a component in perfumes, cosmetics, soaps, and detergents.^[6]

As of the latest review, there is limited publicly available research on the specific biological activities, signaling pathway involvement, or direct applications of **myrcenyl acetate** in drug development. Further research is warranted to explore the potential pharmacological properties of this compound.

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